molecular formula C12H17ClO B13170120 (1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol

(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol

Cat. No.: B13170120
M. Wt: 212.71 g/mol
InChI Key: TVFUAAILOWRZCV-GFCCVEGCSA-N
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Description

(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl group providing additional structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One possible route is the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone.

    Reduction: Formation of 1-(2,3,4,5-tetramethylphenyl)ethanol.

    Substitution: Formation of 2-azido-1-(2,3,4,5-tetramethylphenyl)ethanol.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of chlorinated alcohols on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may be explored for their potential therapeutic properties. Chlorinated alcohols have been investigated for their antimicrobial and antifungal activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Bromo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
  • (1S)-2-Iodo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
  • (1S)-2-Chloro-1-(2,3,4,5-trimethylphenyl)ethan-1-ol

Uniqueness

Compared to its analogs, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atom and the tetramethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol

InChI

InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m1/s1

InChI Key

TVFUAAILOWRZCV-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)C)C)[C@@H](CCl)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(CCl)O

Origin of Product

United States

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